2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one

Description

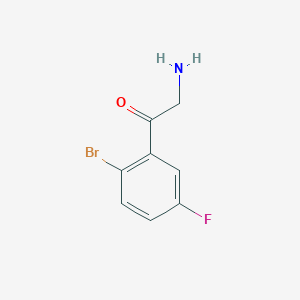

2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring substituted with bromo (Br) at position 2 and fluoro (F) at position 3. The ethanone backbone includes an amino (-NH₂) group at the β-position.

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

2-amino-1-(2-bromo-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrFNO/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3H,4,11H2 |

InChI Key |

CDZYWLQKGYPGND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CN)Br |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategies

The preparation of 2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one generally follows a multi-step approach, beginning with the synthesis of appropriately substituted aromatic precursors, followed by functional group transformations to introduce the ketone and amino functionalities. The following sections detail the principal synthetic routes, including reagent selection, reaction conditions, and purification techniques.

Synthetic Route Analysis

3.1. Synthesis of Key Aromatic Precursors

The initial step involves the synthesis of 2-bromo-5-fluoroaniline or related intermediates. A representative method is as follows:

Step 1: Nitration and Bromination

- 4-fluoroacetanilide is nitrated using concentrated sulfuric acid and fuming nitric acid at low temperatures (0–10 °C).

- The resulting nitro derivative is isolated and purified.

- Diazotization is performed using sodium nitrite and sulfuric acid, followed by Sandmeyer bromination (hydrobromic acid and cuprous bromide) to introduce the bromine at the ortho position relative to the amino group.

- The product, 2-bromo-5-fluoronitrobenzene, is isolated with yields exceeding 95%.

Step 2: Reduction

- The nitro group is reduced (e.g., catalytic hydrogenation or iron/HCl) to yield 2-bromo-5-fluoroaniline.

3.2. Construction of the Ethanone Backbone

- Step 3: Friedel–Crafts Acylation

- 2-bromo-5-fluoroaniline undergoes acylation with an appropriate acylating agent (such as chloroacetyl chloride) in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-bromo-5-fluoroacetophenone derivatives.

Introduction of the Amino Group

- Step 4: Amination

- The ketone intermediate is subjected to amination, often via nucleophilic substitution or reductive amination, to introduce the amino group at the α-position to the carbonyl, yielding the target compound.

3.4. Purification and Characterization

- Purification is typically achieved by silica gel chromatography, using a gradient of diethyl ether in petroleum ether.

- Characterization employs NMR, mass spectrometry, and FTIR to confirm structure and purity.

Example Synthetic Data Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluoroacetanilide | H₂SO₄, HNO₃ (0–10 °C) | 2-Nitro-4-fluoroacetanilide | 95.9 |

| 2 | 2-Nitro-4-fluoroacetanilide | NaNO₂, H₂SO₄, HBr, CuBr (50–55 °C) | 2-Bromo-5-fluoronitrobenzene | 99.4 |

| 3 | 2-Bromo-5-fluoronitrobenzene | H₂, Pd/C (or Fe/HCl) | 2-Bromo-5-fluoroaniline | 90–98 |

| 4 | 2-Bromo-5-fluoroaniline | Chloroacetyl chloride, AlCl₃ (Friedel–Crafts) | 2-Bromo-5-fluoroacetophenone derivative | 60–80 |

| 5 | 2-Bromo-5-fluoroacetophenone | Ammonia or amine source, reductive amination | This compound | 50–75 |

Research Findings and Notes

- Reagent Selection: The use of hydrobromic acid and cuprous bromide in the Sandmeyer reaction is critical for regioselective bromination.

- Yield Optimization: Industrial-scale syntheses report yields above 90% for key intermediates, with careful temperature control and purification.

- Purification: Silica gel chromatography remains the standard for isolating the final product with high purity.

- Characterization: NMR, mass spectrometry, and FTIR are routinely used for structural confirmation.

- Alternative Routes: While the above sequence is typical, variations may include direct acylation of 2-bromo-5-fluoroaniline or use of alternative protecting groups and reduction methods, depending on scale and available equipment.

Comparative Analysis with Structural Analogues

| Compound Name | Key Differences | Synthetic Implications |

|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | Lacks amino group | Simpler synthesis, fewer steps |

| 2-Amino-4-bromo-5-fluorophenol | Contains hydroxyl instead of ketone | Requires different functional group intro |

| 1-(4-Bromo-2-fluorophenyl)ethanone | Different halogen positions | Alternative regioselectivity in synthesis |

| 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | Different ring structure | Requires cyclization steps |

“The uniqueness of this compound lies in its combination of an amino group with a halogenated phenyl ring, providing distinct reactivity and potential applications in both synthetic chemistry and biological studies.”

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of both bromine and fluorine atoms allows the compound to participate in unique binding interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound is compared below with structurally related analogs (Table 1). Key differences lie in substituent types, positions, and functional groups, which influence molecular weight, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Halogen vs. Hydroxy-substituted analogs (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) may exhibit stronger hydrogen bonding, affecting solubility and crystallization .

This contrasts with non-amino analogs (e.g., 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone), which lack such reactivity .

Biological Activity

2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one is an organic compound notable for its diverse biological activities and interactions with various molecular targets. This compound features a unique structural composition, including an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. Its molecular formula is C8H8BrFNO, with a molecular weight of 232.06 g/mol. The compound's biological relevance is primarily attributed to its influence on enzyme activity, cellular processes, and potential therapeutic applications.

The biological activity of this compound is largely mediated through its interactions with specific enzymes and proteins. The mechanisms include:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents facilitate halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes such as cytochrome P450, which are crucial for drug metabolism and xenobiotic processing.

- Influence on Cellular Pathways : The compound may alter the conformation and activity of proteins involved in critical cellular pathways including growth, apoptosis, and inflammation.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties, particularly against certain bacterial strains. Its structure allows it to interfere with bacterial growth by targeting specific proteins involved in metabolic pathways .

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, including lipoxygenases and cyclooxygenases, which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief .

- Potential Therapeutic Applications : Due to its ability to interact with critical enzymes and pathways, this compound is being explored for potential therapeutic applications in treating conditions such as tuberculosis by targeting the DprE1 enzyme .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Enzyme Interaction : A recent study demonstrated that this compound significantly inhibited cytochrome P450 enzymes, suggesting its potential role in modulating drug metabolism.

- Antimicrobial Testing : In vitro tests showed that this compound exhibited potent antibacterial activity against Mycobacterium tuberculosis strains, indicating its potential as a lead compound for developing new antimycobacterial agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | 0.93 | Lacks amino group |

| 2-Amino-4-bromo-5-fluorophenol | 0.90 | Contains hydroxyl group instead of ketone |

| 1-(4-Bromo-2-fluorophenyl)ethanone | 0.98 | Different halogen position on the phenyl ring |

| 7-Bromo-5-fluoro-2,3-dihydro-1H-indene-1-one | 0.91 | Different ring structure |

The presence of both an amino group and halogenated phenyl ring in this compound provides it with distinct reactivity profiles and potential applications in both synthetic chemistry and biological studies .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one to achieve high yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst concentration. For example, nucleophilic substitution reactions benefit from anhydrous conditions and slow addition of reagents to minimize side products. Reaction progress can be monitored via thin-layer chromatography (TLC), and purity is assessed using high-performance liquid chromatography (HPLC). Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol) enhances purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography (using programs like SHELXL or OLEX2) provides definitive structural elucidation, particularly for resolving stereochemical ambiguities .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Answer: Solubility is tested in solvents of increasing polarity (e.g., hexane to DMSO) via gravimetric analysis. Stability studies involve accelerated degradation tests under UV light, heat, or acidic/basic conditions, with degradation products analyzed via HPLC-MS .

Q. What methods are recommended for ensuring batch-to-batch consistency in laboratory-scale synthesis?

Answer: Implement strict quality control protocols:

- Use standardized reaction setups (e.g., Schlenk lines for air-sensitive steps).

- Validate purity via melting point analysis and comparative NMR.

- Track impurities using gas chromatography (GC) coupled with flame ionization detection (FID) .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data and crystallographic findings for this compound?

Answer: Cross-validate results using complementary techniques:

Q. What computational strategies can predict the biological interactions of this compound?

Answer: Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins. Surface plasmon resonance (SPR) and competitive binding assays validate affinity and specificity. For neuroactivity predictions, leverage QSAR models trained on structurally related cathinones .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer: Synthesize analogs with substitutions at the bromo, fluoro, or amino positions. Test biological activity in vitro (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use multivariate regression to identify critical substituents .

Q. What advanced crystallographic techniques resolve challenges in phasing or low-resolution data for this compound?

Answer: For twinned crystals, employ the HKL-2/3 suite for data integration and SHELXD for dual-space structure solution. High-throughput phasing pipelines (e.g., CRANK2) are useful for low-resolution datasets. Anomalous scattering from bromine/fluorine atoms aids phase determination .

Q. How can researchers mechanistically study the compound’s interaction with biological targets?

Answer: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Fluorescence quenching assays track conformational changes in proteins. For in-cell studies, employ Förster resonance energy transfer (FRET) reporters .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

Answer: Store under inert gas (argon) at -20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation. Monitor degradation via periodic LC-MS analysis and adjust storage protocols iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.